molecular formula C21H21NO4 B15087344 Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 50672-60-1

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15087344
CAS No.: 50672-60-1
M. Wt: 351.4 g/mol
InChI Key: JJRQTRMWIZKCMA-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a naphthalene ring fused to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is often carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products formed from these reactions include various pyridine and tetrahydropyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It has potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can modulate various physiological processes. This action is particularly relevant in the context of cardiovascular health, where it can help to reduce blood pressure and prevent arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its vasodilatory effects and used in the treatment of hypertension.

Uniqueness

Dimethyl 2,6-dimethyl-4-(naphthalen-1-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring enhances its lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.

Properties

CAS No.

50672-60-1

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-naphthalen-1-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H21NO4/c1-12-17(20(23)25-3)19(18(13(2)22-12)21(24)26-4)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,19,22H,1-4H3

InChI Key

JJRQTRMWIZKCMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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